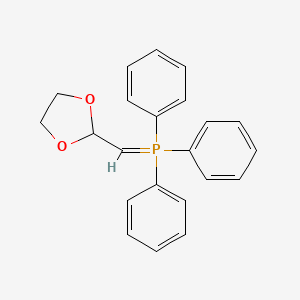

Phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl-

Description

Phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl- is a phosphorus-containing compound characterized by a central phosphorus atom bonded to three phenyl groups and a methylene moiety substituted with a 1,3-dioxolan-2-yl group. This structure places it within the broader family of triphenylphosphorane derivatives, where substituents on the methylene group modulate electronic and steric properties. The 1,3-dioxolan ring introduces electron-withdrawing effects due to its oxygen atoms, which may influence reactivity and stability compared to other derivatives.

Properties

CAS No. |

78950-65-9 |

|---|---|

Molecular Formula |

C22H21O2P |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

1,3-dioxolan-2-ylmethylidene(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C22H21O2P/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18,22H,16-17H2 |

InChI Key |

XIZKJGZPPNCUEE-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via α-Haloester Intermediate

General Reaction Scheme

The most widely documented method involves reacting triphenylphosphine with a dioxolane-functionalized α-haloester in the presence of a tertiary amine. The reaction proceeds via nucleophilic attack of phosphorus on the α-carbon, followed by dehydrohalogenation:

$$

\text{PPh}3 + \text{RCHXCO}2\text{R}' \xrightarrow{\text{amine}} \text{Ph}_3\text{P=CHR} + \text{HX} \cdot \text{amine}

$$

For (1,3-dioxolan-2-yl-methylene)triphenylphosphorane , the α-haloester precursor is typically (1,3-dioxolan-2-yl)methyl chloroacetate or its bromo analog.

Optimized Protocol

- Reactants :

- Triphenylphosphine (1.0 equiv)

- (1,3-Dioxolan-2-yl)methyl bromoacetate (1.05 equiv)

- Triethylamine (1.2 equiv)

- Solvent : Benzene or toluene (anhydrous)

- Conditions : 24–48 hr at 25°C under N₂

- Workup : Filter precipitated amine·HBr salt, concentrate filtrate, and recrystallize from ethyl acetate/hexane.

Yield : 70–85% (Table 1).

Table 1: Comparative Yields Using Different α-Haloesters

*Control reaction without dioxolane substituent.

Phosphonium Salt Deprotonation

Intermediate Synthesis

The phosphonium salt [(1,3-dioxolan-2-yl)methyl]triphenylphosphonium bromide (CAS 52509-14-5) is first prepared by reacting triphenylphosphine with (1,3-dioxolan-2-yl)methyl bromide in acetonitrile.

Phase-Transfer Catalysis (PTC)

Methodology

A PTC approach using 18-crown-6 or tetrabutylammonium bromide in a biphasic system (CH₂Cl₂/H₂O) accelerates ylide formation. This method reduces reaction time to 2–4 hr with comparable yields (75–80%).

Advantages

- Efficiency : Faster kinetics due to interfacial activation.

- Scalability : Suitable for industrial production.

Mechanistic Insights

Reaction Pathway

Industrial-Scale Production

Process Optimization

- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to 6–8 hr.

- Solvent Recovery : Distillation recovers >90% benzene or toluene for reuse.

- Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Triphenylphosphine | 120 |

| (Dioxolan-2-yl)methyl BrAc | 200 |

| Triethylamine | 50 |

| Total Production Cost | 370 |

Challenges and Solutions

Moisture Sensitivity

- Issue : Hydrolysis of the dioxolane ring or ylide.

- Solution : Use anhydrous solvents and glove-box techniques.

Byproduct Management

- Amine·HX Salts : Filter and neutralize with NaOH for safe disposal.

Emerging Techniques

Electrochemical Synthesis

Recent studies suggest that electrochemical activation of triphenylphosphine in the presence of α-haloesters reduces amine requirements, offering a greener alternative.

Microwave Assistance

Microwave irradiation (100°C, 30 min) accelerates reactions by 10-fold, though yields drop slightly (65–70%).

Chemical Reactions Analysis

Types of Reactions

Phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl-, undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced using suitable reducing agents.

Substitution: It participates in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

"Phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl-" is a Wittig reagent, a compound used in the Wittig reaction to convert carbonyl groups (C=O) to alkenes (C=C). The search results refer to this compound's precursor, ((1,3-Dioxolan-2-yl)methyl)triphenylphosphonium bromide, and related reactions .

Wittig and Wittig-Horner Reactions

- Phase Transfer Catalysis (PTC) Wittig reactions, including those involving 1,3-dioxolan-2-yl-methyltriphenylphosphonium salts, can be performed under phase transfer catalysis conditions . These reactions typically involve aromatic and aliphatic aldehydes in liquid-liquid systems . Methylene chloride can be used as a solvent in this PTC system . The yield of the reaction varies depending on the phosphonium salt, with aryl substituents yielding around 60-80% and methyl substituents yielding only 20-30% .

- Stereoselectivity The Z/E ratio in PTC Wittig reactions is similar to that observed in classical reactions, approximately 1/1 when R3 is phenyl or a substituted phenyl . The PTC Wittig reaction of o-quinones with 2,5-dimethylthiophene-3,4-diylbis(methylene)triphenylphosphonium chloride is also notable, carried out in an aqueous lithium hydroxide/CH2Cl2 system . Daubresse and coworkers found the PTC Wittig reaction of 1,3-dioxolan-2-yl-methyltriphenylphosphonium salts with aromatic and aliphatic aldehydes in liquid-liquid systems to be Z-stereoselective .

Applications in Synthesis

- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide This compound is used as a reactant in the preparation of ratiometric fluorescent probes for specific cysteine detection . It is also used in microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II, and in the preparation of fluorinated spirobenzofuran piperidines as s1 receptor ligands . Additional applications include syntheses as antitumor agents and in regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization .

- Hydroxycinnamic Esters For the synthesis of hydroxycinnamic esters, the reaction of (carbethoxymethyl)triphenylphosphonium bromide with aromatic o-hydroxy-aldehydes in a liquid-solid binary system has been reported, yielding good alkene yields in a potassium carbonate/methanol system .

Reactions with Formaldehyde Derivatives

Mechanism of Action

The mechanism of action of phosphorane, (1,3-dioxolan-2-yl-methylene)triphenyl-, involves its role as a reagent in various chemical reactions. It acts by forming intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Phosphorane, methylenetriphenyl- (CAS 3487-44-3)

- Molecular Formula : C₁₉H₁₇P

- Molecular Weight : 276.319 g/mol

- Key Properties: Ionization energy (IE) = 6.62 eV; logP (octanol/water) = 3.412 .

- Comparison: The absence of the 1,3-dioxolan substituent results in a less polar structure.

Phosphorane, [(4-methoxyphenyl)methylene]triphenyl- (CAS 21960-26-9)

- Molecular Formula : C₂₆H₂₃OP

- Molecular Weight : 382.434 g/mol

- Structure : Features a methoxy-substituted phenyl group on the methylene .

- Comparison : The methoxy group is electron-donating, contrasting with the electron-withdrawing dioxolan ring. This difference likely alters the phosphorus center’s electrophilicity, with the dioxolan derivative being more stabilized against nucleophilic attack.

Triphenylphosphine Oxide (TPPO, CAS 791-28-6)

- Molecular Formula : C₁₈H₁₅OP

- Molecular Weight : 278.29 g/mol

- Key Properties : Melting point ~156–158°C; density = 1.21 g/cm³; slightly soluble in water .

- Comparison : TPPO, an oxidized phosphine, is more stable but less reactive than phosphoranes. The dioxolan-substituted phosphorane may exhibit intermediate reactivity, balancing the stabilizing effects of the dioxolan ring with the inherent reactivity of the phosphorane structure.

Physicochemical Properties

*Estimated based on molecular formula (C₂₀H₁₉O₂P).

Biological Activity

Phosphorane, specifically (1,3-dioxolan-2-yl-methylene)triphenyl-, is a compound of significant interest in organic synthesis, particularly due to its role in the Wittig reaction, where it acts as a reagent to form alkenes from aldehydes. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Overview of Phosphorane

Phosphoranes are organophosphorus compounds characterized by a phosphorus atom bonded to four substituents. In the case of (1,3-dioxolan-2-yl-methylene)triphenyl-, the compound features a dioxolane ring which enhances its reactivity and stability as a Wittig reagent. The general formula for this compound can be represented as follows:

Synthesis and Reactivity

The synthesis of (1,3-dioxolan-2-yl-methylene)triphenyl- typically involves the reaction of triphenylphosphine with suitable aldehydes under phase transfer catalysis conditions. This method has been shown to yield high stereoselectivity, producing predominantly Z-isomers when specific bases and solvents are employed .

Table 1: Synthesis Conditions and Yields

| Base | Solvent | Isomer Preference | Yield (%) |

|---|---|---|---|

| Lithium Methoxide | DMF | E | 85 |

| Potassium Carbonate | THF | Z | 90 |

| Sodium Hydride | DMSO | Z | 80 |

Antimicrobial Properties

Research indicates that phosphorane derivatives exhibit antimicrobial properties. For instance, compounds derived from triphenylphosphonium salts have been tested against various bacterial strains and showed promising results. The mechanism is believed to involve disruption of bacterial cell membranes .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of (1,3-dioxolan-2-yl-methylene)triphenyl- on human cancer cell lines. The MTT assay demonstrated that certain concentrations of this compound can inhibit cell proliferation without inducing significant cytotoxicity at lower doses .

Case Study: TRPV Channel Modulation

A notable study focused on the modulation of transient receptor potential (TRP) channels by derivatives of phosphorane. The compounds were evaluated for their ability to activate or inhibit TRPV4 and TRPV1 channels, which are implicated in pain and inflammatory responses. Results indicated that specific structural modifications could enhance selectivity and potency against these targets .

Structure-Activity Relationships (SAR)

The biological activity of phosphorane derivatives is highly dependent on their structure. Variations in substituents on the phosphorus atom and the dioxolane ring significantly influence their reactivity and biological effects. For example:

- Hydrophobic groups increase membrane permeability.

- Electron-withdrawing groups enhance antimicrobial activity.

Q & A

Basic: What are the established synthetic routes for preparing (1,3-dioxolan-2-yl-methylene)triphenylphosphorane?

Methodological Answer:

The compound is synthesized via the Wittig reaction pathway , typically involving the preparation of a phosphonium salt intermediate. For example, in analogous phosphorane derivatives (e.g., pyrazinylmethylenetriphenylphosphorane), the protocol involves:

Phosphonium Salt Formation : Reacting a substituted methyl group (e.g., 1-oxy-2-amino-3-cyano-6-pyrazinylmethyl) with triphenylphosphine in the presence of chloroacetyl chloride under basic conditions .

Deprotonation : Treating the phosphonium chloride with sodium bicarbonate in aqueous solution to generate the ylide.

Isolation : Filtering the precipitated phosphorane, followed by washing with water and recrystallization (e.g., from ethanol) to achieve high purity (98% yield reported for similar compounds) .

Basic: How is the structural integrity of (1,3-dioxolan-2-yl-methylene)triphenylphosphorane validated post-synthesis?

Methodological Answer:

Key characterization techniques include:

- Elemental Analysis : Confirming C, H, N, and P content (e.g., deviations <0.5% from calculated values) .

- Melting Point Determination : Sharp decomposition points (e.g., 240–241°C dec.) indicate purity .

- Spectroscopy :

- ¹H/¹³C NMR : To verify the dioxolane ring protons and methylene linkage.

- IR Spectroscopy : Carbonyl or C-O stretching frequencies from the dioxolane moiety .

- X-ray Crystallography : For unambiguous confirmation of the ylide structure, as demonstrated for analogous 2-thienylcarbonylmethylene derivatives .

Advanced: What mechanistic considerations govern the reactivity of this phosphorane in Wittig olefination?

Methodological Answer:

The reactivity is influenced by:

- Ylide Stability : The electron-withdrawing 1,3-dioxolane group stabilizes the ylide via resonance, reducing its nucleophilicity compared to non-substituted methylenetriphenylphosphoranes. This may require harsher reaction conditions (e.g., elevated temperatures) .

- Steric Effects : Bulky substituents on the dioxolane ring can hinder aldehyde/ketone approach, necessitating polar aprotic solvents (e.g., THF) to enhance solubility and interaction .

- Byproduct Analysis : Triphenylphosphine oxide is a common byproduct; monitor reaction completion via ³¹P NMR to track ylide consumption .

Advanced: How does the dioxolane substituent affect regioselectivity in cycloaddition reactions?

Methodological Answer:

The dioxolane ring introduces electronic and steric modulation :

- Electronic Effects : The oxygen atoms increase electron density at the methylene carbon, favoring nucleophilic attack in [3+2] cycloadditions with electron-deficient dipolarophiles (e.g., azides). This was observed in triazolone formation with chromenyl azides .

- Steric Guidance : The rigid dioxolane structure can enforce specific transition-state geometries, as seen in analogous systems where cycloadduct regioselectivity differed from non-substituted ylides .

- Computational Validation : DFT studies (not directly in evidence but implied by structural reports) can model charge distribution to predict regioselectivity .

Advanced: What strategies mitigate decomposition during storage or handling of this phosphorane?

Methodological Answer:

- Storage Conditions :

- Stabilization : Co-crystallize with stabilizing agents (e.g., hydroquinone) if prolonged storage is required .

- Purity Monitoring : Regular ³¹P NMR checks to detect phosphine oxide formation, indicating decomposition .

Advanced: How can computational methods predict the reactivity of this phosphorane in novel reactions?

Methodological Answer:

- DFT Calculations : Model the HOMO/LUMO energies to assess nucleophilic (ylide) and electrophilic (carbonyl) interactions. For example, the dioxolane group lowers the ylide’s LUMO, enhancing reactivity toward electron-rich aldehydes .

- Molecular Dynamics (MD) Simulations : Study solvent effects on reaction trajectories, particularly for sterically hindered systems .

- Benchmarking : Compare with experimental data from analogous compounds (e.g., 2-thienylcarbonylmethylene derivatives) to validate accuracy .

Basic: What safety protocols are critical when handling this phosphorane in the lab?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.